molecular formula C14H7ClO4S B2653718 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate CAS No. 321974-22-5

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate

Cat. No.: B2653718
CAS No.: 321974-22-5
M. Wt: 306.72
InChI Key: NZSOXFWYRCOKPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with 2-oxobenzo[d][1,3]oxathiol-5-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiolone ring to a thiol or thioether.

    Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzoates, depending on the nucleophile used.

Scientific Research Applications

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which could contribute to its anticancer properties.

Comparison with Similar Compounds

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate can be compared with other similar compounds, such as:

    2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate: Lacks the chlorine atom in the benzoate moiety, which may affect its reactivity and biological activity.

    2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate: The chlorine atom is positioned differently, which may influence the compound’s chemical properties and interactions with molecular targets.

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO4S/c15-9-3-1-2-8(6-9)13(16)18-10-4-5-11-12(7-10)20-14(17)19-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSOXFWYRCOKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC3=C(C=C2)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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